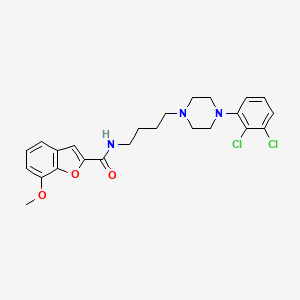
N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-7-methoxybenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-7-methoxybenzofuran-2-carboxamide is a chemical compound known for its high affinity and selectivity towards dopamine D3 receptors . This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of substance abuse disorders and other neurological conditions .
Preparation Methods
The synthesis of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-7-methoxybenzofuran-2-carboxamide involves multiple steps, starting from the appropriate benzofuran and piperazine derivatives . The synthetic route typically includes:
Formation of the benzofuran core: This step involves the cyclization of suitable precursors under acidic or basic conditions.
Attachment of the piperazine moiety: The piperazine derivative is introduced through nucleophilic substitution reactions.
Introduction of the dichlorophenyl group: This step is achieved via electrophilic aromatic substitution reactions.
Final coupling: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as using coupling agents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-7-methoxybenzofuran-2-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions . Major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-7-methoxybenzofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-7-methoxybenzofuran-2-carboxamide involves its binding to dopamine D3 receptors . By acting as an antagonist or partial agonist at these receptors, the compound modulates dopaminergic signaling pathways, which are implicated in various neurological and psychiatric disorders . The molecular targets include the dopamine D3 receptors, and the pathways involved are related to dopamine neurotransmission .
Comparison with Similar Compounds
N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-7-methoxybenzofuran-2-carboxamide is unique due to its high selectivity and affinity for dopamine D3 receptors . Similar compounds include:
N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-2-naphthamide: A D3 partial agonist used in similar studies.
NGB 2904: A selective D3 antagonist with similar binding properties.
CJB 090: Another D3 receptor ligand with partial agonist activity.
These compounds share structural similarities but differ in their specific receptor binding profiles and pharmacological effects .
Properties
Molecular Formula |
C24H27Cl2N3O3 |
|---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-7-methoxy-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H27Cl2N3O3/c1-31-20-9-4-6-17-16-21(32-23(17)20)24(30)27-10-2-3-11-28-12-14-29(15-13-28)19-8-5-7-18(25)22(19)26/h4-9,16H,2-3,10-15H2,1H3,(H,27,30) |
InChI Key |
OVCZXWAILUTIOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


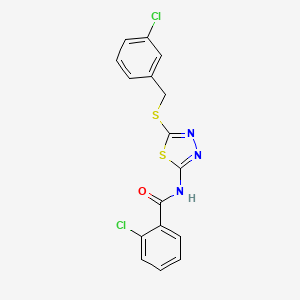


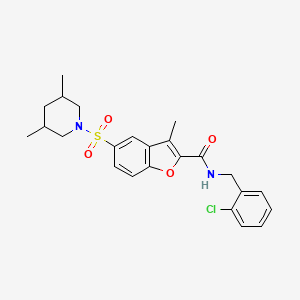
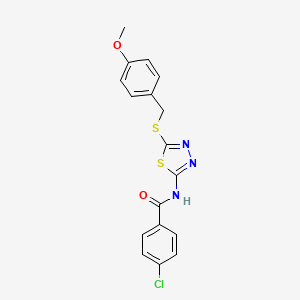
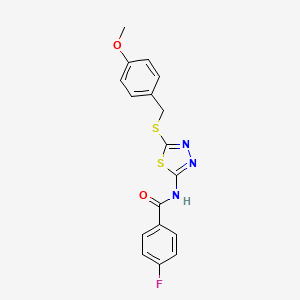
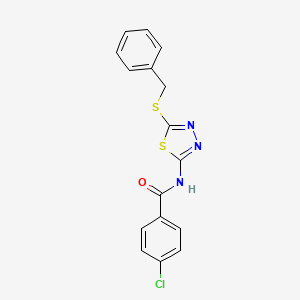
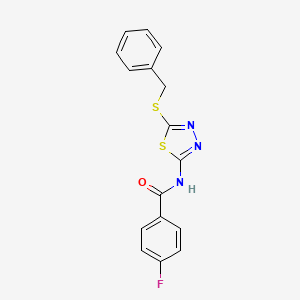
![N-benzyl-5-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B10793479.png)
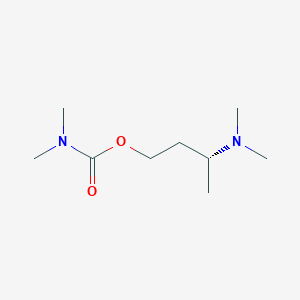
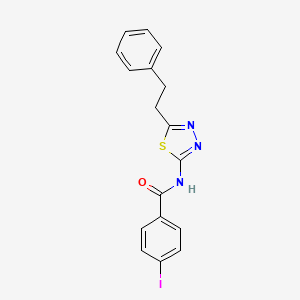

![N-[4-[4-(3-(2-Fluoroethoxy)phenyl)piperazin-1-yl]butyl]-4-(1H-imidazol-1-yl)benzamide](/img/structure/B10793503.png)
![N-[4-[3-(2-Methoxyphenyl)piperazin-1-yl]propyl]-2,1,3-benzoxadiazole-5-carboxamide](/img/structure/B10793510.png)
